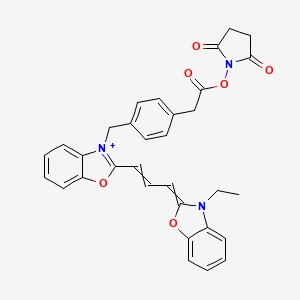
CyDye DIGE Fluor Cy 2 Cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CyDye DIGE Fluor Cy 2 Cation is a fluorescent dye used in two-dimensional difference gel electrophoresis (2D-DIGE). This compound is part of the CyDye family, which includes Cy 2, Cy 3, and Cy 5. These dyes are specifically designed for labeling proteins to detect differences in protein abundance. This compound is known for its high sensitivity, minimal signal loss, and stability across a wide pH range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CyDye DIGE Fluor Cy 2 Cation involves the synthesis of the dye molecule followed by its conjugation to a protein or peptide. The dye is typically synthesized through a series of organic reactions, including the formation of the fluorophore core and the attachment of reactive groups that allow for protein labeling. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The dye is produced in bulk, purified, and then formulated into labeling kits for research use. The production facilities adhere to good manufacturing practices (GMP) to ensure the safety and efficacy of the product .
Análisis De Reacciones Químicas
Types of Reactions
CyDye DIGE Fluor Cy 2 Cation primarily undergoes conjugation reactions with proteins. The dye contains reactive groups that form covalent bonds with amino acid residues, such as lysine, in the protein. This conjugation is typically achieved through nucleophilic substitution reactions .
Common Reagents and Conditions
The common reagents used in the labeling reactions include the dye itself, a buffer solution to maintain the pH, and sometimes a reducing agent to prevent oxidation. The reaction is usually carried out at low temperatures to preserve the integrity of the protein and the dye .
Major Products Formed
The major product formed from these reactions is the protein-dye conjugate. This conjugate retains the biological activity of the protein while being fluorescently labeled, allowing for its detection and quantification in various assays .
Aplicaciones Científicas De Investigación
CyDye DIGE Fluor Cy 2 Cation has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and protein folding.
Biology: Employed in proteomics to analyze protein expression and post-translational modifications.
Medicine: Utilized in biomarker discovery and disease diagnostics.
Industry: Applied in quality control processes to monitor protein production and purification
Mecanismo De Acción
The mechanism of action of CyDye DIGE Fluor Cy 2 Cation involves its ability to covalently bind to proteins through its reactive groups. Once conjugated, the dye emits fluorescence when excited by a specific wavelength of light. This fluorescence can be detected and quantified using imaging systems, allowing researchers to analyze protein abundance and distribution. The dye’s stability and minimal signal loss ensure accurate and reproducible results .
Comparación Con Compuestos Similares
CyDye DIGE Fluor Cy 2 Cation is often compared with other fluorescent dyes such as Cy 3 and Cy 5. While all three dyes are used for protein labeling, Cy 2 is unique in its emission wavelength, which allows for multiplexing with Cy 3 and Cy 5. This enables the simultaneous detection of multiple proteins in a single experiment. Other similar compounds include Alexa Fluor dyes and FITC, but CyDye DIGE Fluor dyes are preferred for their high sensitivity and minimal cross-talk between channels .
Conclusion
This compound is a versatile and highly sensitive fluorescent dye used in various scientific research applications. Its ability to label proteins with minimal signal loss and high stability makes it an invaluable tool in proteomics, biomarker discovery, and disease diagnostics. The dye’s unique properties and compatibility with other CyDye DIGE Fluor dyes allow for comprehensive and accurate protein analysis.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVLNQHXUOBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N3O6+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

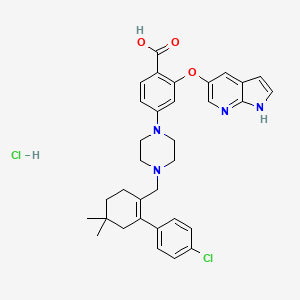
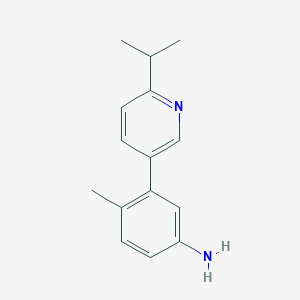
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
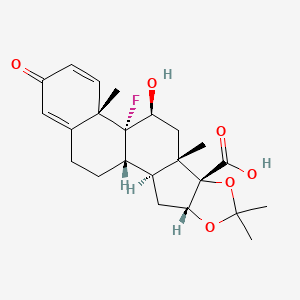
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
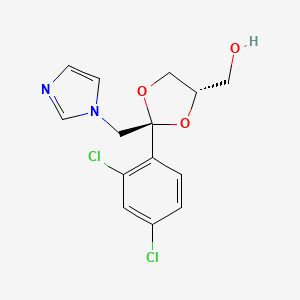
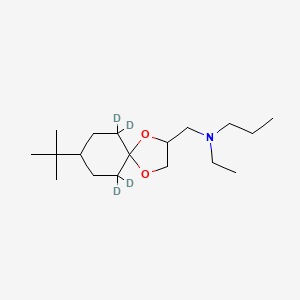
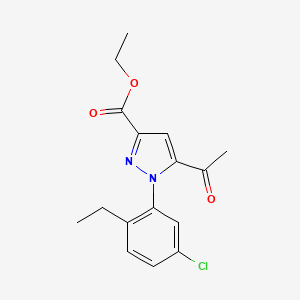
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
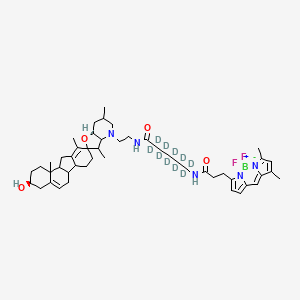

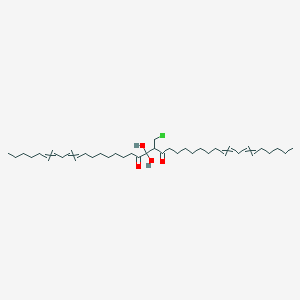
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
